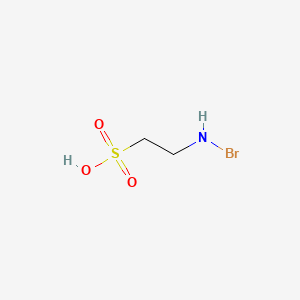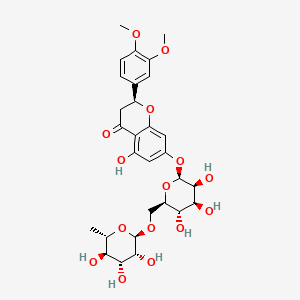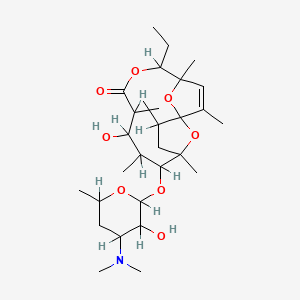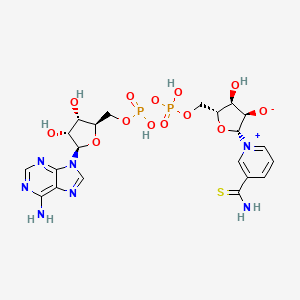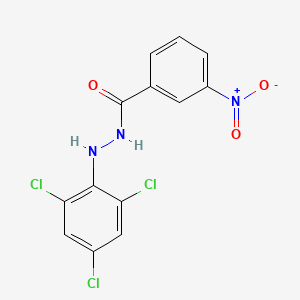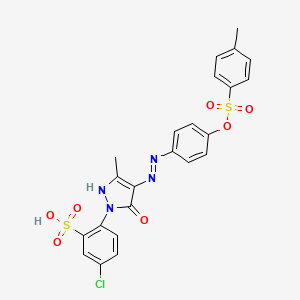
Acid Yellow 40 free acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acid Yellow 40 free acid, also known as 5-chloro-2-{5-hydroxy-3-methyl-4-[(E)-(4-{[(4-methylphenyl)sulfonyl]oxy}phenyl)diazenyl]-1H-pyrazol-1-yl}benzenesulfonic acid, is a synthetic azo dye. It is widely used in various industries due to its vibrant yellow color and stability. The compound has a molecular formula of C23H19ClN4O7S2 and a molecular weight of 562.996 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acid Yellow 40 free acid typically involves the diazotization of 4-aminobenzenesulfonic acid followed by coupling with 5-chloro-2-hydroxy-3-methyl-4-[(4-methylphenyl)sulfonyl]oxyphenyl diazonium salt. The reaction is carried out in an acidic medium, usually with hydrochloric acid, at low temperatures to ensure the stability of the diazonium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through crystallization or filtration to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Acid Yellow 40 free acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group can lead to the formation of aromatic amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite and zinc dust in acidic conditions are often used for reduction.
Substitution: Electrophilic substitution reactions typically require a catalyst such as aluminum chloride.
Major Products Formed
Oxidation: Oxidized products may include sulfonic acids and chlorinated derivatives.
Reduction: Aromatic amines are the primary products of reduction.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
Acid Yellow 40 free acid has numerous applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other azo dyes.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems due to its stability and color properties.
Industry: Widely used in textile, paper, and food industries as a coloring agent
Mechanism of Action
The mechanism of action of Acid Yellow 40 free acid involves its interaction with various molecular targets. The azo group in the compound can undergo reduction to form aromatic amines, which can interact with cellular components. The compound’s sulfonic acid groups enhance its solubility in water, facilitating its use in aqueous environments .
Comparison with Similar Compounds
Similar Compounds
Acid Yellow 17: Another azo dye with similar applications but different molecular structure.
Acid Yellow 23:
Acid Yellow 54: Used in similar applications but has different chemical properties.
Uniqueness
Acid Yellow 40 free acid is unique due to its specific molecular structure, which provides distinct color properties and stability. Its ability to undergo various chemical reactions makes it versatile for different applications .
Properties
CAS No. |
32674-42-3 |
|---|---|
Molecular Formula |
C23H19ClN4O7S2 |
Molecular Weight |
563 g/mol |
IUPAC Name |
5-chloro-2-[5-methyl-4-[[4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]-3-oxo-1H-pyrazol-2-yl]benzenesulfonic acid |
InChI |
InChI=1S/C23H19ClN4O7S2/c1-14-3-10-19(11-4-14)37(33,34)35-18-8-6-17(7-9-18)25-26-22-15(2)27-28(23(22)29)20-12-5-16(24)13-21(20)36(30,31)32/h3-13,27H,1-2H3,(H,30,31,32) |
InChI Key |
YAJBMBQCZCRWSE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)N=NC3=C(NN(C3=O)C4=C(C=C(C=C4)Cl)S(=O)(=O)O)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)N=NC3=C(NN(C3=O)C4=C(C=C(C=C4)Cl)S(=O)(=O)O)C |
Key on ui other cas no. |
6372-96-9 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}-3-methyl-8-(morpholin-4-yl)-3,7-dihydropurine-2,6-dione](/img/structure/B1226382.png)

![2-[[4-(4-chlorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]thio]-N-(3-methoxyphenyl)-2-phenylacetamide](/img/structure/B1226389.png)

![6-chloro-N-[3-[(2-chlorophenyl)sulfamoyl]phenyl]-3-pyridinecarboxamide](/img/structure/B1226394.png)
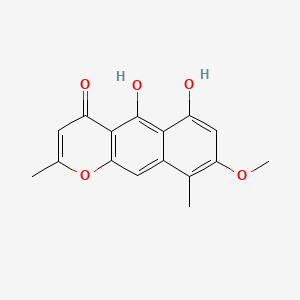
![5-[[(5-Ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)thio]methyl]-2-furancarboxylic acid methyl ester](/img/structure/B1226397.png)
